6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
“6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s a hybrid compound consisting of isothiazole and piperazine moieties .
Synthesis Analysis
The synthesis of such compounds usually involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by NMR and mass spectral data . The exact structure of “this compound” would require more specific data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for “this compound” would require more specific data.Scientific Research Applications
Anticancer Agents
Piperazinyl benzothiazole derivatives have been synthesized and evaluated for their cytotoxicity towards human cancer cell lines . These compounds have shown promising results, with some displaying significant cytotoxic activity. The compound “6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole” could potentially be studied further for its anticancer properties.
Antibacterial Activity
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which includes “this compound”, have been synthesized and evaluated for their antibacterial activity . Some of these compounds were found to be active against Bacillus subtilis and Staphylococcus aureus .
Drugability
The synthesized compounds, including “this compound”, were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five criteria used to evaluate the drug-likeness or potential of a chemical compound.
Dopamine and Serotonin Antagonists
3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists . They are used as antipsychotic drug substances .
Antiviral Activity
Piperazine derivatives have a wide range of biological activities, including antiviral activity . While specific studies on “this compound” are not available, it could potentially be studied for this application given its structural similarity to other piperazine derivatives.
Antipsychotic Activity
Piperazine derivatives, including 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been used as antipsychotic drug substances . “this compound” could potentially be studied for this application.
Future Directions
The future directions for research on “6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole” and similar compounds could involve further exploration of their biological activities . This could include testing their effectiveness as antipsychotic drugs , as well as exploring other potential therapeutic applications.
properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-2-25-15-8-9-17-18(14-15)26-19(20-17)21-10-12-22(13-11-21)27(23,24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHZVAHLVOHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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